molecular formula C19H21F3N2OS B3129631 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea CAS No. 339104-11-9

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea

Cat. No. B3129631
CAS RN: 339104-11-9
M. Wt: 382.4 g/mol
InChI Key: AOKCAOSSHDCCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea, commonly known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, such as the NF-κB and MAPK pathways, which are essential for B-cell survival and proliferation. TAK-659 also induces apoptosis in B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. TAK-659 has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, long half-life, and dose-dependent inhibition of BTK activity.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its ability to enhance the activity of other anti-cancer agents, which may improve treatment outcomes in patients with B-cell malignancies. However, a limitation of TAK-659 is its potential to induce resistance in B-cells, which may limit its long-term efficacy.

Future Directions

For research on TAK-659 include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify biomarkers of response and resistance to the drug. Other potential future directions include the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies, as well as the exploration of TAK-659 in other B-cell disorders, such as autoimmune diseases and primary immunodeficiencies.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as CLL and NHL. In these studies, TAK-659 has shown potent and selective inhibition of BTK activity, leading to inhibition of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea signaling and induction of apoptosis in B-cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

properties

IUPAC Name

1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2OS/c1-18(2,13-23-17(25)24-16-9-4-3-5-10-16)26-12-14-7-6-8-15(11-14)19(20,21)22/h3-11H,12-13H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCAOSSHDCCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.